molecular formula C8H6O4 B13393504 6,7-dihydroxy-3H-1-benzofuran-2-one

6,7-dihydroxy-3H-1-benzofuran-2-one

Cat. No.: B13393504
M. Wt: 166.13 g/mol
InChI Key: USNMMVBAVGTOIF-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3H-1-benzofuran-2-one is a chemical compound with the molecular formula C8H6O4. It is a derivative of benzofuran, a class of compounds known for their wide range of biological and pharmacological activities . This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a lactone ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-3H-1-benzofuran-2-one can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of catalysts such as TiCl4 or transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-3H-1-benzofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the lactone ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-3H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactone ring play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . Additionally, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Properties

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

6,7-dihydroxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H6O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-2,9,11H,3H2

InChI Key

USNMMVBAVGTOIF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)O)O)OC1=O

Origin of Product

United States

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